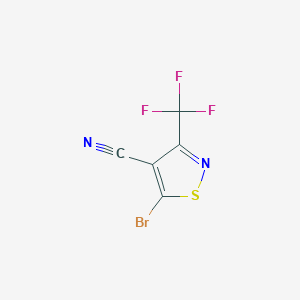










|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][N:5]=[C:4]([C:7]([F:10])([F:9])[F:8])[C:3]=1[C:11]#N.[OH:13]S(O)(=O)=O.N([O-])=O.[Na+].[OH2:22]>>[Br:1][C:2]1[S:6][N:5]=[C:4]([C:7]([F:10])([F:9])[F:8])[C:3]=1[C:11]([OH:13])=[O:22] |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=NS1)C(F)(F)F)C#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
C5HBrF3NO2S
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 100-mL round-bottom flask, was placed
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 2 days at 20° C
|
|
Duration
|
2 d
|
|
Type
|
CUSTOM
|
|
Details
|
to react
|
|
Type
|
STIRRING
|
|
Details
|
with stirring, for an additional 5 h while the temperature
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 50° C. in an oil bath
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with 3×50 mL of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered out
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 4.5 g of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid as yellow crude oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=NS1)C(F)(F)F)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |